
(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methyltetrahydrofuran-3-yl 4-(fluorosulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methyltetrahydrofuran-3-yl 4-(fluorosulfonyl)benzoate is a complex organic molecule that features a purine base, a tetrahydrofuran ring, and a benzoate group with a fluorosulfonyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methyltetrahydrofuran-3-yl 4-(fluorosulfonyl)benzoate typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Construction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is often constructed via cyclization reactions involving diols and appropriate catalysts.
Attachment of the Benzoate Group: The benzoate group with a fluorosulfonyl substituent is introduced through esterification reactions, often using benzoic acid derivatives and sulfonyl fluorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base and the tetrahydrofuran ring.
Reduction: Reduction reactions can target the benzoate group, potentially converting the fluorosulfonyl group to other functional groups.
Substitution: The fluorosulfonyl group is a good leaving group, making the compound amenable to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the fluorosulfonyl group.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of nucleoside analogs and other bioactive compounds.
Biology
Biologically, the compound’s purine base makes it a candidate for studies on nucleotide metabolism and enzyme interactions.
Medicine
In medicine, the compound’s unique structure could be explored for antiviral, anticancer, and antimicrobial properties. Its ability to undergo various chemical reactions makes it a versatile tool in drug development.
Industry
Industrially, the compound could be used in the development of new materials, particularly those requiring specific functional groups for reactivity or stability.
Mécanisme D'action
The mechanism of action of (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methyltetrahydrofuran-3-yl 4-(fluorosulfonyl)benzoate likely involves interactions with enzymes and receptors that recognize purine bases. The fluorosulfonyl group may also play a role in modulating the compound’s reactivity and binding affinity. Molecular targets could include nucleic acid polymerases, kinases, and other proteins involved in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methyltetrahydrofuran-3-yl benzoate: Lacks the fluorosulfonyl group, making it less reactive in certain substitution reactions.
(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methyltetrahydrofuran-3-yl 4-chlorobenzoate:
Uniqueness
The presence of the fluorosulfonyl group in (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methyltetrahydrofuran-3-yl 4-(fluorosulfonyl)benzoate makes it particularly unique
Propriétés
Formule moléculaire |
C17H16FN5O5S |
|---|---|
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl] 4-fluorosulfonylbenzoate |
InChI |
InChI=1S/C17H16FN5O5S/c1-9-12(28-17(24)10-2-4-11(5-3-10)29(18,25)26)6-13(27-9)23-8-22-14-15(19)20-7-21-16(14)23/h2-5,7-9,12-13H,6H2,1H3,(H2,19,20,21)/t9-,12+,13-/m1/s1 |
Clé InChI |
UEYLEGVGIOYCIZ-JIMOISOXSA-N |
SMILES isomérique |
C[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C4=CC=C(C=C4)S(=O)(=O)F |
SMILES canonique |
CC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C4=CC=C(C=C4)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Methylthio)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12898137.png)
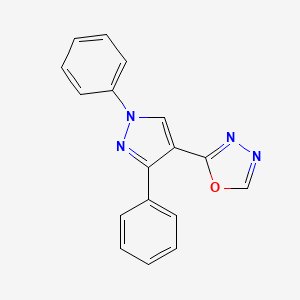
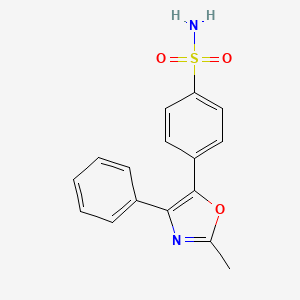
![2-[(2-Methylcyclohexyl)oxy]ethan-1-ol](/img/structure/B12898154.png)
![Ethyl 3-{2-methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoate](/img/structure/B12898162.png)
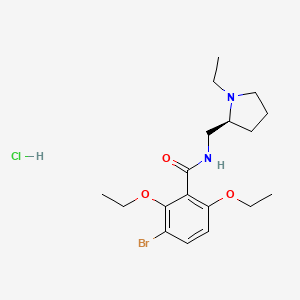
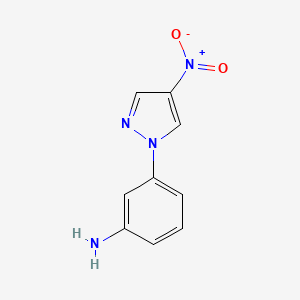
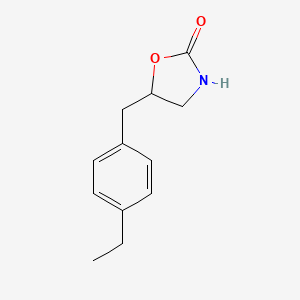
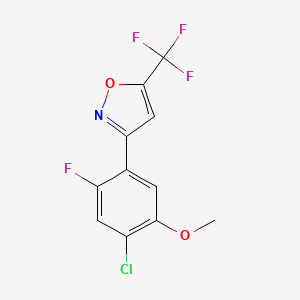
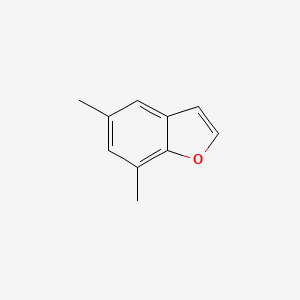
![5-(4-Iodophenyl)-2H,5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12898211.png)
![1,2,3-Trichloro-6-fluorodibenzo[b,d]furan](/img/structure/B12898218.png)

![2-(Chloromethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12898235.png)
